

# An In-Depth Technical Guide to 3-Bromo-6-methylpicolinaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-6-methylpicolinaldehyde

CAS No.: 1060810-14-1

Cat. No.: B6231581

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-6-methylpicolinaldehyde**, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes available data and provides expert insights based on the established chemistry of related structural analogs. This guide will cover the compound's identification, proposed synthesis, physicochemical properties, expected reactivity, and potential applications as a versatile building block in drug discovery.

## Compound Identification and Properties

**3-Bromo-6-methylpicolinaldehyde**, a halogenated pyridine-2-carboxaldehyde, is a key heterocyclic building block. Its structure, featuring a reactive aldehyde group, a bromine atom, and a methyl group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecules.

Table 1: Compound Identification

Identifier	Value
Systematic Name	3-Bromo-6-methylpyridine-2-carbaldehyde
Common Name	3-Bromo-6-methylpicolinaldehyde
CAS Number	1060810-14-1
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO
Molecular Weight	200.03 g/mol
SMILES	<chem>CC1=NC(=C(C=C1)Br)C=O</chem>

Table 2: Predicted Physicochemical Properties

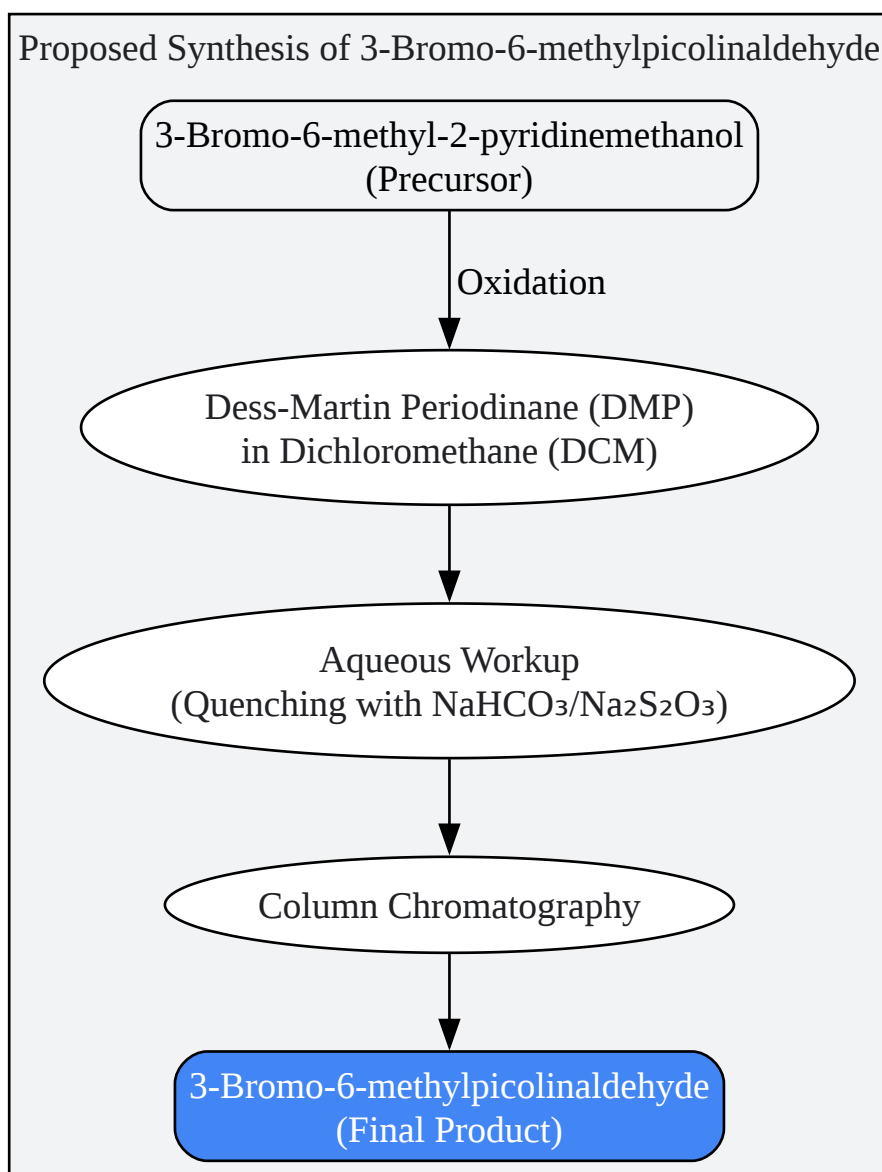
Property	Predicted Value	Notes
Appearance	Off-white to yellow solid	Based on similar brominated pyridine aldehydes.
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	>200 °C (Predicted)	High boiling point is typical for such structures.
Solubility	Soluble in organic solvents like DCM, THF, and alcohols.	Based on general solubility of similar compounds.

## Synthesis and Elucidation

While a specific, peer-reviewed synthesis for **3-Bromo-6-methylpicolinaldehyde** is not widely published, a highly plausible and efficient route can be proposed based on established methodologies for analogous compounds. A common and effective method for the synthesis of picolinaldehydes is the oxidation of the corresponding primary alcohol.

## Proposed Synthetic Workflow

The synthesis would likely begin with the commercially available 2,3-dibromo-6-methylpyridine. A selective lithium-bromine exchange at the 2-position, which is more activated, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. An alternative, and often milder, route involves the oxidation of the corresponding alcohol, 3-Bromo-6-methyl-2-pyridinemethanol. This alcohol precursor could be synthesized from a suitable starting material. A well-established method for this oxidation is the use of Dess-Martin periodinane (DMP), known for its mild conditions and high yields[1].



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Caption: Proposed synthetic workflow for **3-Bromo-6-methylpicolinaldehyde**.

## Detailed Experimental Protocol (Proposed)

- **Reaction Setup:** To a solution of 3-Bromo-6-methyl-2-pyridinemethanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) and sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ). Stir vigorously for 30 minutes.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be predicted based on the structure and data from similar compounds.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

Position	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Aldehyde (-CHO)	~10.1	~192
Pyridine-H4	~7.8	~140
Pyridine-H5	~7.4	~125
Methyl (-CH <sub>3</sub> )	~2.6	~24
Pyridine-C2	-	~152
Pyridine-C3	-	~120
Pyridine-C6	-	~160

## Chemical Reactivity and Synthetic Utility

The chemical reactivity of **3-Bromo-6-methylpicolinaldehyde** is dictated by its three key functional components: the aldehyde, the bromine atom, and the pyridine ring. This trifecta of reactivity makes it a highly versatile synthetic intermediate.

### Reactions at the Aldehyde Group

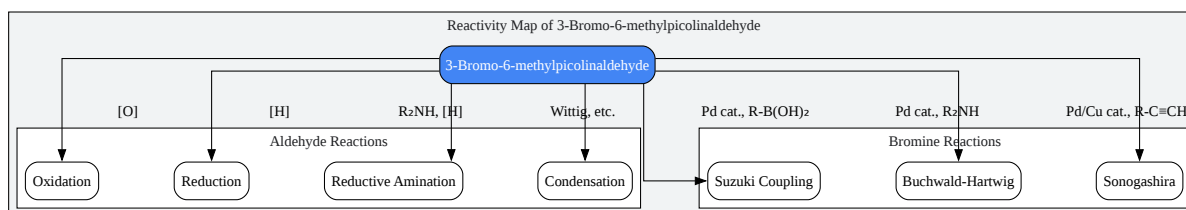
The formyl group is a gateway to a multitude of chemical transformations:

- Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid.
- Reduction: Can be reduced to the primary alcohol, 3-bromo-6-methyl-2-pyridinemethanol.
- Reductive Amination: Can undergo reductive amination with primary or secondary amines to form various substituted aminomethylpyridines.
- Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig-type reactions to form carbon-carbon bonds.

### Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is amenable to various cross-coupling reactions, which are fundamental in modern drug discovery for creating molecular complexity.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
- Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.
- Stille Coupling: Coupling with organostannanes.



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Caption: Key reaction pathways for **3-Bromo-6-methylpicolinaldehyde**.

## Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of functionalities in **3-Bromo-6-methylpicolinaldehyde** makes it a valuable starting material for accessing novel chemical

space. While no commercial drugs are directly synthesized from this specific aldehyde, its structural elements are present in various biologically active compounds.

Heterocyclic compounds are of critical importance to medicinal chemists, and new synthetic methodologies that allow for rapid access to a wide variety of functionalized heterocycles are having a significant impact in the pharmaceutical industry[2]. The ability to use this compound in diverse reactions such as cross-coupling and condensation allows for the efficient construction of compound libraries for screening. For instance, related bromo-pyridine aldehydes are used in the synthesis of inhibitors for various enzymes and receptors. The general class of substituted quinolines and pyridines has been explored for a range of therapeutic targets, including prostaglandin F2 $\alpha$  inhibitors.

## Safety and Handling

As with any laboratory chemical, **3-Bromo-6-methylpicolinaldehyde** should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following:

- **General Hazards:** May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- **Handling:** Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-Bromo-6-methylpicolinaldehyde** is a promising, albeit currently under-documented, building block for chemical synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and drug discovery professionals. As new synthetic methodologies are developed, the utility of such versatile intermediates is expected to grow, enabling the exploration of novel chemical matter for therapeutic applications.

## References

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## Sources

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